molecular formula C12H7F2NO3 B8440820 2-(3,5-Difluoro-phenoxy)-nicotinic acid

2-(3,5-Difluoro-phenoxy)-nicotinic acid

Cat. No.: B8440820
M. Wt: 251.18 g/mol
InChI Key: QXRVEHBCXCSMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluoro-phenoxy)-nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by a 3,5-difluorophenoxy substituent at the 2-position of the nicotinic acid scaffold.

Properties

Molecular Formula

C12H7F2NO3

Molecular Weight

251.18 g/mol

IUPAC Name

2-(3,5-difluorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7F2NO3/c13-7-4-8(14)6-9(5-7)18-11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17)

InChI Key

QXRVEHBCXCSMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Nicotinic Acid (Pyridine-3-carboxylic acid)
  • Structure: Lacks the 3,5-difluorophenoxy group; hydroxyl group at the 3-position.
  • Pharmacological Role : Lowers serum phosphorus in dialysis patients by inhibiting sodium-dependent phosphate transporters .
  • Lipid Effects : Increases HDL (63%) and reduces triglycerides (26%) via nicotinic acid receptor activation .
  • Safety : Associated with gastrointestinal side effects (e.g., 8% diarrhea incidence) and transient efficacy beyond 24 weeks .
5-(2-Furyl)nicotinic Acid
  • Structure: Substitutes the 3,5-difluorophenoxy group with a furyl ring at the 5-position.
  • Physical Properties : Molecular weight 189.16 g/mol, melting point 261–263°C .
  • Functional Implications : The furyl group may alter electronic properties and binding affinity compared to halogenated analogs, though pharmacological data are unavailable.
Nicotinamide (Vitamin B3)
  • Structure : Amide derivative of nicotinic acid.
  • Efficacy : Similar phosphorus-lowering effects but lacks lipid-modifying benefits .
  • Safety : Better gastrointestinal tolerance than nicotinic acid but may induce insulin resistance .

Pharmacological Comparison

Efficacy in Hyperphosphatemia Management
  • Nicotinic Acid Derivatives : Show significant serum phosphorus reduction at 4 weeks (SMD: 0.68) and 8 weeks (SMD: 1.05), but efficacy diminishes by 24 weeks .
  • 2-(3,5-Difluoro-phenoxy)-nicotinic Acid: The difluoro substitution may enhance potency or duration of action due to increased lipophilicity and metabolic stability, though clinical data are needed .
Lipid-Modifying Effects
  • Nicotinic Acid : Increases HDL (63%) and reduces triglycerides (26%) via receptor-mediated mechanisms .

Chemical Stability and Reactivity

  • Furyl-Substituted Analogs : May exhibit different degradation pathways due to the electron-rich furan ring .

Data Tables

Table 1: Structural and Pharmacological Comparison of Nicotinic Acid Derivatives

Compound Substituent Molecular Weight (g/mol) Key Pharmacological Effects Common Side Effects
Nicotinic Acid -OH at 3-position 123.11 ↓ Serum phosphorus, ↑ HDL, ↓ triglycerides Diarrhea (8%)
This compound 3,5-difluorophenoxy at 2-position 265.18 (estimated) Hypothesized enhanced efficacy/stability Unknown (requires studies)
5-(2-Furyl)nicotinic Acid 2-furyl at 5-position 189.16 Unknown Not reported
Nicotinamide -CONH2 at 3-position 122.12 ↓ Serum phosphorus (no lipid effects) Insulin resistance risk

Table 2: Efficacy of Nicotinic Acid Derivatives Over Time (Meta-Analysis Data)

Treatment Duration Standardized Mean Difference (SMD) 95% CI P-value
4 weeks 0.68 0.40–0.97 0.000
8 weeks 1.05 0.68–1.42 0.000
24 weeks Not significant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.